2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl cyclopropanecarboxylate
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Overview
Description
This compound is a derivative of ethyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetate . It has a molecular weight of 282.65 . The compound is solid in physical form and has a melting point of 78 - 80°C .
Molecular Structure Analysis
The InChI code for the compound is1S/C10H10ClF3N2O2/c1-2-18-8(17)5-16-9-7(11)3-6(4-15-9)10(12,13)14/h3-4H,2,5H2,1H3,(H,15,16)
. This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
The compound has a melting point of 78 - 80°C . It is solid in physical form .Scientific Research Applications
Synthesis and Analytical Applications
Characterization of Fluorinated Derivatives : The synthesis of fluorinated ethylchloroformate derivatives, including those related to the chemical structure , showcases their application in enhancing gas chromatography/mass spectrometry (GC/MS) analysis. Such derivatives are useful in the sensitive detection of amino acids, demonstrating the relevance in analytical chemistry for protein research (Vatankhah & Moini, 1994).
Synthesis of β-Homoprolines : Research into the synthesis of alpha-cyclopropyl-beta-homoprolines via 1,3-dipolar cycloadditions explores the chemical versatility and potential for creating novel compounds. This methodology could be applied to the synthesis of compounds with similar structures, highlighting the chemical's utility in generating new molecules with potential biological activities (Cordero et al., 2009).
Enantiomer Analysis of Amino Acids : The derivatization of amino acids with ethyl chloroformate or 2,2,2-trifluoroethyl chloroformate for GC analysis underpins the importance of such compounds in analytical methods. These methods enable the rapid separation and analysis of amino acid enantiomers, crucial for understanding biological processes and pharmaceutical applications (Abe et al., 1996).
Potential Biological Activity
Insecticidal Activity : Investigations into derivatives of cyclopropanecarboxylates, which share core structural motifs with the chemical , have demonstrated significant insecticidal activity. This suggests potential applications in developing new agrochemicals aimed at controlling pest populations, thereby highlighting the relevance in agricultural sciences (Nepomuceno, Pinheiro, & Coelho, 2007).
Chemical Reactions and Interactions
Chemosensitive Chlorophyll Derivatives : The creation of chemosensitive derivatives for the optical detection of amines showcases the compound's utility in developing sensors based on structural modifications. Such research indicates the broad applicability of the chemical's derivatives in analytical chemistry, environmental monitoring, and diagnostic applications (Tamiaki et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-cyanopropan-2-yl] cyclopropanecarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N3O2/c15-11-5-9(14(16,17)18)6-20-12(11)21-7-10(3-4-19)23-13(22)8-1-2-8/h5-6,8,10H,1-3,7H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAIOJCPPZMFMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OC(CC#N)CNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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